molecular formula C9H12N2O3 B8027296 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol

1-(5-(Aminomethyl)-2-nitrophenyl)ethanol

Cat. No.: B8027296
M. Wt: 196.20 g/mol
InChI Key: WRMWXDOPJMJUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Substituted Nitroaromatic Aminols in Organic Synthesis Research

Substituted nitroaromatic compounds are significant in organic synthesis due to the versatile reactivity of the nitro group. The nitro group is a powerful electron-withdrawing group, which influences the reactivity of the aromatic ring and its other substituents. It can also be transformed into a wide array of other functional groups, most notably an amino group, which is a cornerstone of many synthetic pathways.

The presence of a nitro group can facilitate nucleophilic aromatic substitution reactions. Furthermore, the nitro group itself can be reduced to form nitroso, hydroxylamino, and ultimately amino compounds. This transformation is fundamental in the synthesis of anilines and their derivatives, which are precursors to a vast range of dyes, polymers, and agrochemicals. The synthesis of nitroaromatics is often achieved through electrophilic aromatic nitration, with various methods available depending on the substrate's reactivity. organic-chemistry.org

The aminol functionality (a molecule containing both an amine and an alcohol) adds another layer of synthetic utility. The alcohol (hydroxyl) and amine groups can be involved in various chemical transformations. For instance, aminobenzylnaphthols, a related class of compounds, are used in asymmetric synthesis. mdpi.com The simultaneous presence of nitro, amino, and hydroxyl groups in a single molecule, as seen in 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol, offers a multifunctional platform for constructing more complex molecular architectures. These compounds can serve as key intermediates or building blocks in multi-step synthetic sequences. chemimpex.com The study of their reactivity, such as in aminolysis reactions or palladium-catalyzed transformations, provides insights into fundamental reaction mechanisms and expands the toolkit available to synthetic chemists. psu.eduresearchgate.net

Scope and Objectives of Academic Inquiry into the Compound's Reactivity and Utility

Academic inquiry into this compound and related structures focuses on leveraging its distinct functional groups for synthetic applications. The compound itself is recognized as a valuable organic building block. ambeed.com Research objectives often revolve around its use as an intermediate or precursor in the synthesis of more complex molecules. chemimpex.com

A primary area of investigation is the selective transformation of its functional groups. For example, the nitro group can be reduced to an amine, creating a diamine structure that could be a precursor for heterocyclic compounds like benzodiazepines or quinoxalines. The primary amine of the aminomethyl group and the secondary alcohol offer sites for derivatization, such as acylation, alkylation, or oxidation, allowing for the controlled build-up of molecular complexity.

Research in this area may also explore the compound's role in creating specialized chemical tools. For instance, related nitroaromatic structures are used in the development of linkers for antibody-drug conjugates (ADCs) and PROTACs, which are advanced therapeutic modalities. broadpharm.com The specific arrangement of the aminomethyl and nitro-substituted phenyl ethanol (B145695) structure could be investigated for its potential to act as a cleavable linker or a specific recognition motif in biochemical applications. The study of organopalladium complexes derived from similar functionalized nitrophenyl compounds highlights a research avenue where such molecules are used to create new metal complexes with potential catalytic activity. psu.edu

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
1-(2-Nitrophenyl)ethanol
Aminobenzylnaphthols
Benzodiazepines

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-(aminomethyl)-2-nitrophenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-6(12)8-4-7(5-10)2-3-9(8)11(13)14/h2-4,6,12H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMWXDOPJMJUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)CN)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 5 Aminomethyl 2 Nitrophenyl Ethanol

Strategic Retrosynthesis and Key Bond Disconnections

A logical retrosynthetic analysis of 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol identifies several key bond disconnections that pave the way for plausible forward synthetic routes. The primary disconnection points are the C-N bond of the aminomethyl group, the C-O bond of the chiral ethanol (B145695) moiety, and the C-N bond of the nitro group.

A primary retrosynthetic pathway commences with the disconnection of the aminomethyl group, leading back to a precursor such as a nitrile or an aldehyde. The reduction of a nitrile (C≡N) to a primary amine (CH₂NH₂) is a common and efficient transformation. This leads to the precursor 1-(5-cyano-2-nitrophenyl)ethanol .

Further disconnection of the hydroxyl group of the ethanol side chain via a reduction retrosynthesis points to the corresponding ketone, 1-(5-cyano-2-nitrophenyl)ethanone . This ketone is a crucial intermediate, as its stereoselective reduction is key to establishing the chiral center in the final product.

The synthesis of the dually functionalized aromatic ring can be envisioned through the nitration of a suitable acetophenone (B1666503) derivative. A plausible precursor to 1-(5-cyano-2-nitrophenyl)ethanone would be 3-acetylbenzonitrile . Regioselective nitration of this starting material would introduce the nitro group at the 2-position, ortho to the acetyl group and meta to the cyano group, driven by the directing effects of these substituents.

An alternative disconnection strategy could involve the late-stage introduction of the nitro group. However, the directing effects of the existing substituents would need to be carefully considered to achieve the desired regiochemistry.

Development of Convergent and Divergent Synthetic Routes

Based on the retrosynthetic analysis, both convergent and divergent synthetic strategies can be devised for the synthesis of this compound.

Regioselective Functionalization of the Phenyl Ring

The regioselective functionalization of the phenyl ring is a critical aspect of the synthesis. Starting from a commercially available material like 3-acetylbenzonitrile, the introduction of the nitro group at the 2-position is a key step. The acetyl group is an ortho, para-director, while the cyano group is a meta-director. In this case, the acetyl group's directing effect would favor nitration at the ortho position, which is also meta to the cyano group, thus leading to the desired 1-(5-cyano-2-nitrophenyl)ethanone .

Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, can be employed for this transformation. The reaction conditions would need to be carefully controlled to avoid dinitration or other side reactions.

Starting MaterialReagentsProductYield (%)Reference
3-AcetylbenzonitrileHNO₃, H₂SO₄1-(5-Cyano-2-nitrophenyl)ethanone(Not reported)(Proposed)

Stereocontrolled Construction of the Chiral Center

The stereocontrolled reduction of the prochiral ketone, 1-(5-cyano-2-nitrophenyl)ethanone , is the most critical step for establishing the desired stereochemistry at the ethanol side chain. Several modern methods can be employed for this asymmetric reduction.

Catalytic Asymmetric Hydrogenation: The use of chiral catalysts, such as those based on ruthenium, rhodium, or iridium with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos), can facilitate the enantioselective hydrogenation of the ketone to the corresponding alcohol. This method is highly efficient and can provide high enantiomeric excesses (ee).

Chiral Reducing Agents: Stoichiometric chiral reducing agents, such as those derived from borohydrides modified with chiral ligands (e.g., Alpine-Borane®, (R)- or (S)-CBS reagents), can also be used for the enantioselective reduction of the ketone.

Ketone PrecursorCatalyst/ReagentProductEnantiomeric Excess (ee %)
1-(5-Cyano-2-nitrophenyl)ethanone(S)-CBS reagent(S)-1-(5-Cyano-2-nitrophenyl)ethanol>95
1-(5-Cyano-2-nitrophenyl)ethanoneRuCl₂[(R)-BINAP]₂, H₂(R)-1-(5-Cyano-2-nitrophenyl)ethanol>98

Data in this table is illustrative and based on typical results for asymmetric ketone reductions, as specific data for this substrate is not available in the searched literature.

Modern Catalytic Approaches in Synthesis

Modern catalytic methods play a crucial role in the efficient and selective synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions

While the proposed synthesis relies on classical transformations, it is worth noting that transition metal-catalyzed cross-coupling reactions could offer alternative routes. For instance, a suitably functionalized nitrophenyl ring could be coupled with a fragment containing the ethanol moiety. However, for a molecule of this complexity, the functional group tolerance of such coupling reactions would be a major consideration.

A more relevant application of modern catalysis is in the reduction steps. The use of highly selective and active catalysts for the asymmetric reduction of the ketone and the chemoselective reduction of the nitrile is paramount for a successful synthesis.

TransformationCatalystKey Advantages
Asymmetric Ketone ReductionChiral Ru/Rh/Ir complexesHigh enantioselectivity, catalytic amounts
Nitrile ReductionRaney Ni, Pd/CEfficient conversion to amine

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and metal-free alternative to traditional catalysts. In the context of synthesizing chiral amino alcohols like this compound, organocatalysts can facilitate the enantioselective addition of nucleophiles to prochiral substrates.

One potential organocatalytic approach involves the asymmetric reduction of a corresponding ketone precursor, 1-(5-(aminomethyl)-2-nitrophenyl)ethanone. Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are well-known for their ability to mediate the enantioselective reduction of ketones to alcohols.

Another promising strategy is the asymmetric aminolysis of styrenyl oxides. While not a direct synthesis of the title compound, the principles are applicable. For instance, a chiral sulfinamide-based organocatalyst has been shown to enable the asymmetric ring-opening of meso epoxides with anilines, yielding chiral β-amino alcohols with high enantioselectivity. This methodology could potentially be adapted for the synthesis of this compound by utilizing a suitable epoxide and an amino-functionalized nucleophile.

Catalyst TypePrecursor/SubstratePotential Advantages
Chiral Oxazaborolidine (e.g., CBS)1-(5-(aminomethyl)-2-nitrophenyl)ethanoneHigh enantioselectivity, metal-free
Chiral SulfinamideSuitably substituted epoxide and amineAsymmetric synthesis of β-amino alcohols

Biocatalytic Synthesis Pathways

Biocatalysis offers a highly selective and environmentally benign route to chiral compounds. Enzymes, such as ketoreductases (KREDs), are particularly effective for the asymmetric reduction of ketones to produce chiral alcohols.

The biocatalytic synthesis of this compound would likely involve the enzymatic reduction of 1-(5-(aminomethyl)-2-nitrophenyl)ethanone. A screening of various KREDs would be necessary to identify an enzyme with high activity and enantioselectivity for this specific substrate. The reaction is typically carried out in an aqueous buffer system, often with a co-solvent to improve substrate solubility, and utilizes a cofactor recycling system, such as glucose and glucose dehydrogenase, to regenerate the NADPH or NADH required by the ketoreductase.

Hypothetical Biocatalytic Reduction:

EnzymeSubstrateCofactor SystemPotential Outcome
Ketoreductase (KRED)1-(5-(aminomethyl)-2-nitrophenyl)ethanoneNADPH/NADH (with recycling)Enantiomerically pure this compound

This approach offers significant advantages, including high enantiomeric excess (ee >99%), mild reaction conditions (ambient temperature and pressure), and the use of water as a solvent, which aligns with the principles of green chemistry.

Sustainable and Green Chemistry Principles in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. The synthesis of this compound can be made more sustainable by considering aspects such as solvent choice, atom economy, and waste generation.

A significant portion of waste in chemical processes comes from the use of organic solvents. Therefore, developing solvent-free or alternative solvent methodologies is a key goal of green chemistry.

For the synthesis of β-amino alcohols, solvent-free conditions have been successfully applied to the ring-opening of epoxides with amines. tandfonline.comresearchgate.net This reaction can be carried out by heating a mixture of the epoxide and the amine, sometimes in the presence of a catalyst, to afford the desired amino alcohol in high yield. tandfonline.comresearchgate.net This approach eliminates the need for a solvent, simplifying work-up and reducing waste.

The use of water as a solvent is another green alternative. The aminolysis of epoxides has been shown to proceed efficiently in water without the need for a catalyst, providing β-amino alcohols with high selectivity and in excellent yields. organic-chemistry.org

MethodologyKey AdvantageApplicability
Solvent-Free ReactionEliminates solvent waste, simplifies purificationRing-opening of epoxides with amines tandfonline.comresearchgate.net
Aqueous SynthesisEnvironmentally benign solventAminolysis of epoxides organic-chemistry.org

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the greenness of a chemical process. chembam.com

Atom Economy , developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final product. rsc.org A higher atom economy signifies a more efficient process with less waste.

The E-Factor , proposed by Roger Sheldon, is the ratio of the mass of waste produced to the mass of the desired product. sheldon.nl A lower E-Factor indicates a more environmentally friendly process.

The pharmaceutical industry has historically had high E-Factors, often ranging from 25 to over 100. rsc.org This is largely due to the use of multi-step syntheses and stoichiometric reagents. sheldon.nl

For the synthesis of this compound, a high atom economy would be favored by addition reactions, such as the direct amination of an epoxide, where all the atoms of the reactants are incorporated into the product. In contrast, reactions involving protecting groups or leaving groups would have a lower atom economy. By optimizing the synthetic route to minimize waste and maximize the incorporation of starting materials into the final product, both the atom economy and the E-Factor can be significantly improved.

MetricDefinitionIdeal ValueRelevance to Synthesis
Atom Economy(MW of product / sum of MW of all reactants) x 100%100%Favors addition and rearrangement reactions chembam.com
E-FactorMass of waste / Mass of product0Highlights waste generation from reagents, solvents, and byproducts sheldon.nl

Process Optimization and Scalability Studies

The transition from a laboratory-scale synthesis to a robust and economical industrial process requires careful optimization and scalability studies. For the synthesis of this compound, this involves a multi-faceted approach.

Design of Experiments (DoE) is a powerful statistical tool used to systematically study the effects of various process parameters, such as temperature, pressure, catalyst loading, and reaction time, on the yield and purity of the product. asianpharmtech.com By using DoE, the optimal reaction conditions can be identified efficiently, leading to a more robust and reproducible process. asianpharmtech.com

Flow chemistry offers several advantages over traditional batch processing for scalability. rsc.org Continuous flow reactors provide better control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. rsc.org The development of a continuous flow process for the synthesis of this compound could lead to higher throughput, better product consistency, and reduced manufacturing costs. acs.org

The scalability of the synthesis is a critical consideration. nbinno.com A process that is successful on a lab scale may face challenges at an industrial scale. uab.cat Therefore, scalability studies are essential to ensure that the process remains efficient, safe, and economically viable as the production volume increases. nbinno.comuab.cat

Optimization StrategyKey FocusPotential Benefits
Design of Experiments (DoE)Identifying critical process parameters and their optimal rangesImproved yield, purity, and process robustness asianpharmtech.com
Flow ChemistryTransitioning from batch to continuous manufacturingEnhanced safety, better process control, increased throughput rsc.org
Scalability StudiesEnsuring process viability at larger production volumesConsistent product quality, cost-effectiveness, and operational safety nbinno.comuab.cat

Mechanistic Elucidation of Reactions Involving 1 5 Aminomethyl 2 Nitrophenyl Ethanol

In-depth Analysis of Reaction Kinetics and Rate-Determining Steps

Table 1: Representative Kinetic Data for the Photocleavage of 2-Nitrobenzyl Compounds

ParameterValueConditions
Excitation Wavelength (λ_max)~340-365 nmAqueous Solution
Quantum Yield (Φ)0.1 - 0.6Dependent on substitution
aci-nitro intermediate decay rate10² - 10⁴ s⁻¹pH and buffer dependent
Product Release RateSlower than aci-nitro decayCan be limited by subsequent steps

Note: This table presents typical data for 2-nitrobenzyl compounds as specific kinetic data for 1-(5-(aminomethyl)-2-nitrophenyl)ethanol is not available.

Investigation of Intermediates and Transition States

The photocleavage of this compound proceeds through a series of short-lived intermediates. The key transient species that have been identified or proposed in the mechanism of related 2-nitrobenzyl compounds include:

Excited State: Upon photoexcitation, the 2-nitrobenzyl moiety is promoted to an excited singlet or triplet state. This excited state is diradical in nature and initiates the intramolecular hydrogen abstraction. wikipedia.org

aci-Nitro Intermediate: This is the primary photoproduct formed after the hydrogen transfer. acs.orgnih.gov It is a quinonoid-type species with a characteristic absorption at around 400 nm. acs.org The decay of this intermediate is crucial for the subsequent steps of the reaction.

Cyclic Intermediates: The aci-nitro intermediate can cyclize to form a five-membered ring, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. acs.org This cyclic intermediate was identified as a product of the decay of the aci-tautomer. acs.org

Hemiacetal Intermediates: In the case of 2-nitrobenzyl ethers, a hemiacetal intermediate has been identified which can be the rate-limiting species for alcohol release at certain pH values. acs.orgnih.gov For this compound, a similar intermediate would be formed prior to the release of the ethanol (B145695) group.

2-Nitrosobenzaldehyde Derivative: The final byproduct of the photocleavage reaction is a 2-nitrosobenzaldehyde derivative, in this case, 5-(aminomethyl)-2-nitrosobenzaldehyde. wikipedia.orgresearchgate.net

Computational studies on related 2-nitrobenzyl systems have been employed to map the potential energy surfaces of these reactions and to characterize the transition states connecting the various intermediates. researchgate.net These studies support the proposed stepwise mechanism involving the formation and decay of the aci-nitro and cyclic intermediates.

Spectroscopic Monitoring of Reaction Progress

The progress of the photocleavage reaction of this compound can be monitored using various spectroscopic techniques, which allow for the detection and characterization of the transient intermediates.

UV-Vis Spectroscopy: Time-resolved UV-Vis spectroscopy is a powerful tool for observing the formation and decay of the aci-nitro intermediate, which has a distinct absorption maximum around 400 nm. acs.orgresearchgate.net The disappearance of the starting material's absorption and the appearance of the 2-nitrosobenzaldehyde product's absorption can also be monitored. nih.gov

Infrared (IR) Spectroscopy: Time-resolved IR (TRIR) spectroscopy has been instrumental in identifying intermediates that are difficult to observe with UV-Vis spectroscopy, such as the cyclic benzisoxazolidine and hemiacetal intermediates. acs.orgnih.gov

Fluorescence Spectroscopy: While the 2-nitrobenzyl group itself is not strongly fluorescent, changes in fluorescence can be used to monitor the reaction if a fluorescent reporter group is involved. nih.govresearchgate.net

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to identify the final photocleavage products. nih.govnih.gov

Table 2: Spectroscopic Signatures of Key Species in 2-Nitrobenzyl Photocleavage

SpeciesSpectroscopic TechniqueCharacteristic Signal
2-Nitrobenzyl Starting MaterialUV-VisAbsorption max ~340 nm
aci-Nitro IntermediateTime-resolved UV-VisAbsorption max ~400 nm
Cyclic IntermediatesTime-resolved IRSpecific vibrational bands
2-Nitroso ProductUV-VisCharacteristic absorption

Note: The specific wavelengths and signals can vary depending on the substitution pattern and solvent.

Isotope Labeling Studies for Mechanism Verification

Isotope labeling studies provide compelling evidence for the proposed reaction mechanism, particularly for identifying the origin of atoms and for probing the nature of bond-breaking and bond-forming steps. In the context of 2-nitrobenzyl photocleavage, deuterium labeling has been particularly informative.

A significant kinetic isotope effect (KIE) has been observed when the benzylic hydrogens of o-nitrobenzyl alcohol derivatives are replaced with deuterium. nih.gov A strong KIE (with values reported up to 8.3) indicates that the C-H bond at the benzylic position is broken in the rate-determining step of the reaction. nih.gov This finding strongly supports the mechanism involving intramolecular hydrogen abstraction by the excited nitro group.

Furthermore, wavelength-dependent KIEs have been reported for some derivatives, suggesting the involvement of higher excited states in the reaction mechanism. nih.gov The use of isotopic substitution provides a method to alter the quantum yield of the reaction without changing the absorption properties of the molecule, which can be useful for fine-tuning the photorelease rate. nih.gov

Oxygen-18 (¹⁸O) labeling experiments have also been used to trace the fate of the oxygen atoms of the nitro group during the rearrangement, providing further detailed insights into the mechanism. researchgate.net

Comprehensive Derivatization and Functional Group Transformations

Selective Reactions of the Aminomethyl Group

The primary aminomethyl group is a key site for derivatization due to its nucleophilic and basic nature. To achieve selectivity in a multifunctional molecule, this group can be protected, acylated, alkylated, or used as a key component in cyclization reactions. organic-chemistry.org

To prevent unwanted side reactions during the modification of other parts of the molecule, the aminomethyl group can be reversibly protected. The most common strategies involve the formation of carbamates, which temper the amine's nucleophilicity. nih.gov

Two of the most widely employed amine protecting groups are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups. nih.govnih.gov

Boc Protection: The amine can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to form the N-Boc protected derivative. This protection is robust under many reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. fishersci.co.ukjk-sci.com

Cbz Protection: Alternatively, reaction with benzyl (B1604629) chloroformate (Cbz-Cl) yields the N-Cbz protected amine. The Cbz group is stable to acidic and basic conditions but is uniquely susceptible to cleavage via catalytic hydrogenation (e.g., H₂ over a Palladium on carbon catalyst), a process that simultaneously reduces the nitro group. nih.gov

The choice between these protecting groups allows for orthogonal strategies in complex syntheses, where one group can be removed selectively without affecting the other. nih.gov

Protecting GroupProtection ReagentDeprotection ConditionsKey Characteristics
Boc Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl)Stable to bases and hydrogenolysis. rsc.orgorganic-chemistry.org
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂, Pd/C)Stable to acid and base; removed under reductive conditions. nih.govnih.gov
Fmoc 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Base (e.g., Piperidine)Stable to acid and hydrogenation; base-labile. nih.govnih.gov

The primary amine of 1-(5-(aminomethyl)-2-nitrophenyl)ethanol can act as a potent nucleophile, readily reacting with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction, often performed under Schotten-Baumann conditions, typically involves the use of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. fishersci.it

The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. jrfglobal.comtandfonline.com This transformation is highly efficient for both aliphatic and aromatic acyl chlorides. tandfonline.com

Acyl ChlorideResulting Amide Derivative
Acetyl chlorideN-((4-(1-hydroxyethyl)-3-nitrophenyl)methyl)acetamide
Benzoyl chlorideN-((4-(1-hydroxyethyl)-3-nitrophenyl)methyl)benzamide
Cyclopropanecarbonyl chlorideN-((4-(1-hydroxyethyl)-3-nitrophenyl)methyl)cyclopropanecarboxamide

This reaction provides a straightforward method for introducing a wide variety of substituents, thereby modifying the compound's steric and electronic properties.

The aminomethyl group can be further alkylated through reductive amination. This powerful one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to a secondary amine. nih.govacs.org Selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often employed because they readily reduce the protonated imine intermediate but not the initial carbonyl compound. acs.orgrsc.org This method avoids the over-alkylation issues commonly associated with direct alkylation using alkyl halides. acs.org For example, reaction with an aliphatic aldehyde like propionaldehyde (B47417) would yield the corresponding N-propyl derivative. researchgate.netorganic-chemistry.org

Forcing conditions with an excess of a reactive alkylating agent, such as methyl iodide, can lead to exhaustive alkylation, resulting in the formation of a quaternary ammonium (B1175870) salt. This transformation converts the nucleophilic amine into a positively charged, non-nucleophilic group.

The aminomethyl group, in conjunction with the phenyl ring, serves as a precursor for the synthesis of various nitrogen-containing heterocycles. These reactions typically require the introduction of a second reactive group that can participate in an intramolecular cyclization.

A common strategy involves the initial acylation of the aminomethyl group, followed by an acid-catalyzed intramolecular cyclization. For instance, after acylation with an appropriate acyl chloride, the resulting amide can undergo a Bischler-Napieralski-type reaction, where an activating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) promotes the cyclization onto the aromatic ring to form a dihydroisoquinoline skeleton. The position of cyclization would be directed by the existing substituents on the phenyl ring.

Reactivity of the Nitro Group and its Derivatives

The aromatic nitro group is a versatile functional handle, primarily utilized as a precursor to anilines and other nitrogen-containing functionalities through reduction.

The reduction of the nitro group in this compound must be performed chemoselectively to avoid the reduction of other functionalities, particularly the benzylic alcohol.

Reduction to Anilines: The conversion of the nitro group to a primary aniline (B41778) (amino group) is a fundamental transformation. Several methods are available that exhibit high functional group tolerance. researchgate.net

Catalytic Transfer Hydrogenation: This is a highly effective method that avoids the use of high-pressure gaseous hydrogen. rsc.org Reagents like formic acid or hydrazine (B178648) hydrate (B1144303) are used as the hydrogen source in the presence of a catalyst such as Palladium on carbon (Pd/C), Raney Nickel, or more modern cobalt or iron-based catalysts. organic-chemistry.orgrsc.org These systems are known to tolerate a wide range of functional groups including alcohols, ethers, and even halogens. organic-chemistry.orgacs.org

Metal-Acid Systems: Classic reducing systems like iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) are cost-effective and highly chemoselective for nitro group reduction. researchgate.net Similarly, tin(II) chloride (SnCl₂) in acidic media is a mild and selective reagent. wikipedia.org

Reduction to Hydroxylamines: The partial reduction of the nitro group to an N-arylhydroxylamine is a more delicate transformation. The reaction must be stopped at this intermediate stage before full reduction to the aniline occurs. ias.ac.in

Zinc Dust: The use of zinc dust in the presence of a mild proton source like ammonium chloride (NH₄Cl) or even a CO₂/H₂O system is a well-established method for selectively producing N-arylhydroxylamines from nitroarenes. wikipedia.orgrsc.orgchemeurope.com

Biocatalysis: Modern approaches utilize nitroreductase enzymes which can selectively reduce nitroaromatics, particularly those with electron-withdrawing groups, to the corresponding hydroxylamine (B1172632) with high selectivity under very mild, aqueous conditions. rsc.orgresearchgate.netresearchgate.net

Catalytic Methods: Specific catalytic systems, such as supported platinum or rhodium nanoparticles with hydrazine, have been developed to favor the formation of the hydroxylamine product over the aniline. nih.govwikipedia.org

TransformationReagent SystemKey Features
Nitro to Aniline Fe / NH₄Cl (or AcOH)Cost-effective, highly chemoselective. researchgate.net
Nitro to Aniline Pd/C, HCOOH (Formic Acid)Transfer hydrogenation, mild conditions, high functional group tolerance. organic-chemistry.orgrsc.org
Nitro to Aniline Co₃O₄-NGr@C, HCOOHHighly selective cobalt-based nanocatalyst for transfer hydrogenation. rsc.org
Nitro to Hydroxylamine Zn / NH₄ClClassic, reliable method for partial reduction. wikipedia.orgchemeurope.com
Nitro to Hydroxylamine Nitroreductase (biocatalyst)Green, highly selective, operates in aqueous media under mild conditions. rsc.orgresearchgate.net

Exploitation in Click Chemistry Approaches

The primary amine of the aminomethyl group serves as a key handle for introducing this molecule into click chemistry workflows, particularly the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgorganic-chemistry.orglumiprobe.com Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal by-products. metabion.comyoutube.com

The process begins with the conversion of the primary amine to an azide (B81097). This transformation can be achieved through diazotransfer reactions. Modern methods utilize reagents like fluorosulfuryl azide, which can be generated in situ to safely and efficiently convert primary amines into the corresponding azides in minutes. acs.orgscripps.edu This avoids the need to handle potentially unstable azide reagents. scripps.edu

Once the azide derivative of this compound is formed, it can readily react with a terminal alkyne in the presence of a copper(I) catalyst. organic-chemistry.org This reaction, which is often insensitive to aqueous conditions and a wide pH range, specifically yields the 1,4-disubstituted triazole regioisomer. organic-chemistry.orglumiprobe.com The resulting triazole ring acts as a stable linker, covalently connecting the original molecule to another molecular entity, which can range from small molecules and polymers to large biomolecules like peptides. acs.orgnih.gov This modularity allows for the rapid generation of diverse compound libraries for applications in drug discovery and materials science. acs.orgnih.gov

Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free pathway, which is advantageous in biological systems where copper toxicity can be a concern. acs.org

Nitro Group as a Directing Group in Aromatic Substitution

The nitro group (-NO₂) profoundly influences the reactivity and regioselectivity of substitution reactions on the aromatic ring. Its behavior differs significantly depending on whether the reaction is an electrophilic or nucleophilic aromatic substitution.

In Electrophilic Aromatic Substitution (EAS): The nitro group is a potent deactivating group and a meta-director. youtube.comlumenlearning.com Through a combination of a strong negative inductive effect (-I) and a strong resonance effect (-M), the nitro group withdraws significant electron density from the benzene (B151609) ring. youtube.comquora.com This deactivation makes the ring much less nucleophilic and therefore less reactive towards electrophiles compared to benzene; for instance, the nitration of nitrobenzene (B124822) is millions of times slower than that of benzene. lumenlearning.com

Resonance structures of nitrobenzene show that the electron withdrawal is most pronounced at the ortho and para positions, which bear partial or full positive charges. youtube.comquora.com Consequently, incoming electrophiles preferentially attack the meta position, which is the least deactivated site. vedantu.comlibretexts.org

In Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron-withdrawing nature of the nitro group is essential for activating the ring towards nucleophilic attack, a reaction that is typically difficult for electron-rich aromatic systems. For an SNAr reaction to proceed, two conditions are generally required: the presence of a good leaving group (like a halide) and strong electron-withdrawing groups on the ring. libretexts.org

The nitro group is a powerful activating group for SNAr when positioned ortho or para to the leaving group. libretexts.org In this arrangement, it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. numberanalytics.com If the nitro group is meta to the leaving group, this resonance stabilization is not possible, and the reaction typically does not occur. libretexts.org While this compound itself does not possess a suitable leaving group for a typical SNAr, this activating property is a critical consideration for its derivatives.

Stereospecific and Stereoselective Transformations of the Ethanol (B145695) Moiety

The secondary alcohol creates a chiral center, opening up possibilities for stereocontrolled synthesis. The racemic mixture of this compound can be separated, or the chiral center can be used to direct subsequent stereoselective reactions.

Chiral Resolution and Enantiopurification Methods

Separating the racemic this compound into its individual enantiomers is crucial for applications where stereochemistry is critical, such as in pharmaceuticals. rsc.org Several methods are applicable for this purpose.

Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. wikipedia.org For this compound, the basic aminomethyl group can be reacted with a chiral acid (e.g., tartaric acid) to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in the racemic mixture. nih.govnih.gov For a racemic alcohol like this compound, a lipase (B570770) (e.g., Novozyme 435) can catalyze the acylation of one enantiomer (for example, the R-enantiomer) with an acyl donor like vinyl acetate. scielo.brbohrium.com This results in a mixture of the acylated enantiomer (e.g., R-ester) and the unreacted enantiomer (e.g., S-alcohol), which can then be separated using standard chromatographic techniques.

Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. mdpi.com For compounds similar to the target molecule, such as nitrated propranolol (B1214883) derivatives, polysaccharide-based columns (e.g., Amycoat) have been used successfully to achieve baseline separation of the enantiomers. mdpi.commdpi.com

Table 1: Comparison of Chiral Resolution Methods Applicable to this compound
MethodPrincipleTypical Reagents/MaterialsAdvantagesDisadvantages
Diastereomeric Salt CrystallizationFormation of separable diastereomersChiral acids (e.g., Tartaric acid, Mandelic acid)Scalable, cost-effective for large quantitiesLabor-intensive, depends on unpredictable solubility differences, max 50% yield for one enantiomer
Enzymatic Kinetic ResolutionEnzyme-catalyzed selective reaction of one enantiomerLipases (e.g., CALB, Amano), Acyl donors (e.g., vinyl acetate)High enantioselectivity, mild reaction conditionsRequires optimization of enzyme and conditions, max 50% yield for one enantiomer
Chiral HPLCDifferential interaction with a chiral stationary phaseChiral columns (e.g., polysaccharide-based), Solvents (e.g., Hexane/Ethanol)High purity, applicable to small scales, direct separationExpensive for large-scale production, requires method development

Stereoretentive and Stereoinvertive Functionalizations

The chiral alcohol can be functionalized with either retention or inversion of its stereochemistry.

A common strategy involves a two-step process that results in a net inversion of configuration. First, the alcohol is converted into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. chemistrysteps.com This initial step is stereoretentive, as the C-O bond of the alcohol is not broken. libretexts.org The resulting tosylate or mesylate is an excellent substrate for SN2 reactions. Subsequent attack by a nucleophile proceeds with inversion of configuration at the chiral center, as dictated by the SN2 mechanism. chemistrysteps.comyoutube.com

For direct substitutions that can proceed with inversion , certain Lewis acid-catalyzed reactions have been developed. For instance, iron(III) catalysts have been shown to promote the direct intramolecular substitution of enantiomerically enriched secondary alcohols, affording products with an inversion of configuration. researchgate.net A similar intermolecular strategy could potentially be applied to this compound.

Diastereoselective Reactions with the Chiral Center

The existing stereocenter of the ethanol moiety can influence the stereochemical outcome of reactions at nearby functional groups, a phenomenon known as diastereoselection. wikipedia.org An excellent example is the acid-catalyzed Ritter reaction, which can be performed on chiral secondary benzylic alcohols. nih.govrsc.org

In this SN1-type reaction, the alcohol is protonated by a strong acid (e.g., trifluoromethanesulfonic acid), and leaves as water to form a benzylic carbocation. rsc.org A weak nucleophile, such as a nitrile, then attacks the planar carbocation. The facial selectivity of this attack is biased by the adjacent stereocenter, leading to the preferential formation of one diastereomer of the resulting amide product. rsc.orgrsc.org This provides a stereoselective route to introduce new functional groups, such as amides, which can be further elaborated.

Aromatic Ring Modifications and Substituent Effects

The reactivity of the aromatic ring towards further substitution is governed by the combined electronic effects of the three existing substituents: the nitro group, the aminomethyl group, and the ethanol group.

The directing effects of these groups in electrophilic aromatic substitution are summarized below:

-NO₂ (Nitro): As discussed, this is a strong deactivating, meta-directing group due to its powerful -I and -M effects. lumenlearning.comvedantu.com

-CH₂NH₂ (Aminomethyl): The amino group itself (-NH₂) is a very strong activating, ortho-, para-directing group due to its +M resonance effect. The intervening methylene (B1212753) (-CH₂-) group isolates the nitrogen lone pair from the ring's π-system, meaning it cannot donate via resonance. Therefore, the aminomethyl group's effect is primarily a weak deactivating -I effect. However, under acidic conditions, it will be protonated to -CH₂NH₃⁺, which is a moderately strong deactivating, meta-directing group.

-CH(OH)CH₃ (Ethanol): This alkyl group with a hydroxyl substituent is generally considered a weak activating, ortho-, para-directing group, primarily through a +I inductive effect.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution
SubstituentEffect on ReactivityDirecting InfluenceDominant Electronic Effect
-NO₂Strongly DeactivatingMeta-I, -M
-CH₂NH₂Weakly DeactivatingOrtho, Para*-I
-CH₂NH₃⁺ (in acid)DeactivatingMeta-I
-CH(OH)CH₃Weakly ActivatingOrtho, Para+I

*The directing influence of a simple alkyl group is ortho, para. The weak deactivating nature might slightly favor meta substitution, but ortho/para is the general expectation.

Table of Mentioned Chemical Compounds

Compound NameMolecular FormulaRole/Context
This compoundC₉H₁₂N₂O₃Subject of the article
Fluorosulfuryl azideFSO₂N₃Reagent for converting amines to azides
Tartaric acidC₄H₆O₆Chiral resolving agent
Vinyl acetateC₄H₆O₂Acyl donor in enzymatic resolution
Tosyl chloride (TsCl)C₇H₇ClO₂SReagent to convert alcohols to tosylates
Mesyl chloride (MsCl)CH₃ClO₂SReagent to convert alcohols to mesylates
Trifluoromethanesulfonic acidCF₃HO₃SAcid catalyst for Ritter reaction
BenzeneC₆H₆Reference compound for reactivity
NitrobenzeneC₆H₅NO₂Reference compound for reactivity
PyridineC₅H₅NBase used in tosylation/mesylation

Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DOM) is a powerful method for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically an alkyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca In the case of this compound, several functional groups can potentially act as DMGs.

The primary amine of the aminomethyl group, after suitable protection (e.g., as a pivalamide (B147659) or a carbamate), can serve as a potent DMG. Similarly, the hydroxyl group of the ethanol substituent can be converted into a more effective DMG, such as a methoxymethyl (MOM) ether or a carbamate. uwindsor.ca The nitro group is strongly deactivating and not typically considered a DMG.

The lithiation will occur at the position ortho to the most powerful directing group. Competition experiments have established a hierarchy of directing groups. uwindsor.ca For instance, an amide group is generally a stronger DMG than a methoxy (B1213986) group. wikipedia.org In a suitably protected derivative of this compound, the position ortho to the protected amine (C-6) or the protected alcohol (C-1) would be the most likely sites for metalation. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce new substituents.

Table 1: Hypothetical Directed Ortho Metalation Reactions of a Protected this compound Derivative

Directing Group (at C-5)ReagentsElectrophile (E+)Product
-CH₂NHBoc1. s-BuLi, TMEDA2. Me₃SiCl1-(5-(tert-butoxycarbonylaminomethyl)-6-(trimethylsilyl)-2-nitrophenyl)ethanol
-CH₂NHPiv1. n-BuLi2. DMF6-formyl-1-(5-(pivaloylaminomethyl)-2-nitrophenyl)ethanol
-CH₂N(Boc)₂1. t-BuLi2. I₂1-(5-(bis(tert-butoxycarbonyl)aminomethyl)-6-iodo-2-nitrophenyl)ethanol

This table presents hypothetical reaction outcomes based on established principles of Directed Ortho Metalation.

Electrophilic and Nucleophilic Aromatic Substitution Pattern Control

The substitution pattern on the aromatic ring of this compound is governed by the directing effects of the existing substituents in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature. ck12.org The aminomethyl and hydroxyethyl (B10761427) groups are activating, ortho-, para-directing groups. However, under the strongly acidic conditions often required for electrophilic aromatic substitution, the amino group will be protonated to form an ammonium salt, which is a deactivating, meta-directing group.

Therefore, the outcome of an electrophilic substitution reaction on this compound will be a balance between the directing effects of the nitro group (meta-directing to C-4) and the protonated aminomethyl group (meta-directing to C-2 and C-6). Given the strong deactivating nature of the nitro group, electrophilic substitution on this ring is generally difficult to achieve. ck12.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄1-(5-(Aminomethyl)-2,4-dinitrophenyl)ethanol
BrominationBr₂, FeBr₃1-(4-Bromo-5-(aminomethyl)-2-nitrophenyl)ethanol
SulfonationFuming H₂SO₄4-(Aminomethyl)-5-(1-hydroxyethyl)-2-nitrobenzenesulfonic acid

This table outlines the predicted regiochemical outcomes based on the directing effects of the substituents.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to electrophilic substitution, nucleophilic aromatic substitution is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group. libretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The SNAr reaction typically requires a good leaving group, such as a halide, or can proceed as a substitution of hydrogen (SNAr-H).

The nitro group activates the positions ortho and para to it for nucleophilic attack. libretexts.orgnih.gov In this compound, the positions activated by the C-2 nitro group are C-1 and C-3. If a suitable leaving group were present at one of these positions, it could be displaced by a nucleophile.

Furthermore, the nitro group itself can sometimes be displaced by a nucleophile, although this is less common. acs.org More relevant to the parent compound is the vicarious nucleophilic substitution (VNS) of hydrogen, where a nucleophile attacks a hydrogen-bearing carbon atom, and the reaction is driven by the presence of the activating nitro group. daneshyari.com This could potentially allow for functionalization at the C-3 position.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

Reaction TypeNucleophile (Nu⁻)Potential Site of AttackPotential Product
SNAr-HCarbanionsC-31-(5-(Aminomethyl)-3-alkyl-2-nitrophenyl)ethanol
SNAr (with prior functionalization)RO⁻ (if C-3 is halogenated)C-31-(5-(Aminomethyl)-3-alkoxy-2-nitrophenyl)ethanol
SNAr (with prior functionalization)R₂NH (if C-1 is halogenated)C-11-(1-Amino-5-(aminomethyl)-2-nitrophenyl)ethanol derivative

This table illustrates potential nucleophilic substitution pathways, which may require prior modification of the substrate.

Advanced Analytical Methodologies for Research and Characterization of Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition of Novel Compounds

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a new compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other molecules with the same nominal mass. Mass spectrometry has proven to be a valuable tool for identifying polar organic compounds and nitroaromatics. nih.govnih.gov

For 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol (C9H12N2O3), the theoretical exact mass can be calculated. When analyzed, typically using electrospray ionization (ESI) in positive ion mode, the molecule is expected to be observed as its protonated form, [M+H]⁺. The high charge stabilizing ability of nitroaromatic compounds often results in the presence of a distinct molecular ion in their mass spectra. nih.gov The comparison between the measured mass and the theoretical mass provides definitive confirmation of the compound's elemental formula.

Table 1: Theoretical vs. Experimental HRMS Data for this compound
ParameterValue
Molecular FormulaC9H12N2O3
Molecular Weight (Nominal)196 g/mol
Theoretical Exact Mass ([M])196.0848 g/mol
Observed Ion (ESI+)[M+H]⁺
Theoretical m/z for [M+H]⁺197.0921
Hypothetical Measured m/z197.0923
Mass Error~1.0 ppm

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment (e.g., COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. omicsonline.org While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, multi-dimensional NMR experiments are essential for assembling the complete molecular puzzle of a complex structure like this compound. omicsonline.orgresearchgate.net

¹H NMR: Would show distinct signals for the aromatic protons, the aminomethyl protons, the methine proton of the ethanol (B145695) group, and the methyl protons. The splitting patterns (e.g., doublets, triplets, quartets) reveal adjacent proton relationships.

¹³C NMR: Would identify all nine unique carbon atoms in the molecule, including those in the aromatic ring and the aliphatic side chains.

COSY (Correlation Spectroscopy): This 2D experiment maps out proton-proton (¹H-¹H) couplings, revealing which protons are directly connected through bonds. It would confirm, for example, the coupling between the methine proton (CH-OH) and the methyl protons (-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It is invaluable for assigning the signals in the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton, for instance, by showing a correlation from the aminomethyl protons to the aromatic ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. This is particularly useful for determining the preferred conformation of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
Atom/GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
-CH₃~1.4 (doublet)~25C(OH), C(Aromatic)
-CH(OH)~5.0 (quartet)~68C(Methyl), C(Aromatic)
-CH₂NH₂~3.9 (singlet)~45C(Aromatic)
Aromatic-H~7.5 - 8.2~123 - 150Other Aromatic C, C(OH), C(CH₂NH₂)

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation of Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline molecule. creative-biostructure.comcarleton.edu This powerful technique provides precise measurements of bond lengths, bond angles, and, most importantly for a chiral molecule, the absolute stereochemistry at the chiral center. creative-biostructure.comyoutube.com For this compound, which possesses a stereocenter at the carbon bearing the hydroxyl group, this analysis can unambiguously assign it as either the (R) or (S) enantiomer. nih.gov

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. carleton.eduyoutube.com The resulting diffraction pattern is used to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. creative-biostructure.comyoutube.com This information is critical for understanding how the molecule packs in the solid state and for confirming the connectivity established by NMR. mdpi.com

Table 3: Expected Structural Information from Single-Crystal X-ray Diffraction
Structural ParameterDescriptionSignificance for this Compound
Unit Cell DimensionsThe size and angles of the basic repeating unit of the crystal.Provides information on crystal packing.
Bond Lengths & AnglesPrecise distances and angles between all bonded atoms.Confirms the molecular geometry and identifies any unusual structural features.
Absolute ConfigurationThe exact 3D arrangement of atoms at the chiral center (C-OH).Unambiguously determines the (R) or (S) configuration.
Intermolecular InteractionsIdentifies hydrogen bonds and other non-covalent interactions.Explains solid-state packing and physical properties.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in New Chemical Entities

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a characteristic fingerprint of a molecule's functional groups. epequip.comsfr.ca Both techniques measure the vibrational frequencies of chemical bonds, but they operate on different principles—FTIR measures the absorption of infrared light, while Raman measures its inelastic scattering. sfr.cathermofisher.com They are often used as complementary techniques. thermofisher.com

For this compound, these methods can quickly confirm the presence of its key functional groups. The analysis of nitroaromatic compounds by vibrational spectroscopy is a well-established practice. nih.govnih.gov

O-H Stretch: A broad absorption in the FTIR spectrum around 3300-3500 cm⁻¹ would indicate the hydroxyl group.

N-H Stretch: Absorptions in the same region (typically as sharper peaks) would confirm the primary amine.

C-H Stretches: Signals around 2850-3100 cm⁻¹ correspond to aliphatic and aromatic C-H bonds.

NO₂ Stretches: Strong, characteristic absorptions around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) are definitive for the nitro group.

C=C Aromatic Stretches: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene (B151609) ring.

Table 4: Characteristic Vibrational Frequencies for this compound
Functional GroupTechniqueExpected Frequency Range (cm⁻¹)
Alcohol O-H StretchFTIR3500 - 3300 (Broad)
Amine N-H StretchFTIR3400 - 3250 (Medium, Doublet)
Aromatic C-H StretchFTIR/Raman3100 - 3000
Aliphatic C-H StretchFTIR/Raman3000 - 2850
Aromatic C=C StretchFTIR/Raman1600 - 1450
Asymmetric NO₂ StretchFTIR1550 - 1500 (Strong)
Symmetric NO₂ StretchFTIR1370 - 1330 (Strong)

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination

Since this compound is a chiral molecule, it exists as a pair of non-superimposable mirror images called enantiomers. csfarmacie.cz In many applications, particularly pharmaceuticals, only one enantiomer provides the desired effect. nih.gov Therefore, it is crucial to separate and quantify the two enantiomers. Chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the gold standard for this purpose. nih.govnih.gov

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated. nih.gov By analyzing a racemic (50:50) mixture, a method can be developed that shows two distinct peaks, one for each enantiomer. researchgate.netchromforum.org This method can then be used to determine the enantiomeric excess (% ee) of a synthesized sample, which is a measure of its enantiomeric purity. nih.gov For derivatives like 1-phenylethanol, various chiral columns and mobile phases have been successfully employed. nih.govrsc.org

Table 5: Hypothetical Chiral HPLC Data for the Separation of Enantiomers
ParameterValue
ColumnChiralcel OD-H (or similar polysaccharide-based CSP)
Mobile PhaseHexane/Isopropanol mixture
Retention Time (Enantiomer 1)12.5 min
Retention Time (Enantiomer 2)14.8 min
Resolution (Rs)> 1.5 (indicating baseline separation)
Enantiomeric Excess (% ee)Calculated from the peak areas of the two enantiomers

Applications As a Strategic Synthetic Building Block

Construction of Complex Polycyclic Architectures

There is currently no available scientific literature demonstrating the use of 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol in the construction of complex polycyclic architectures. The inherent functionalities of the molecule, such as the aminomethyl and ethanol (B145695) groups, could theoretically participate in intramolecular cyclization reactions or serve as anchor points for the elaboration of fused ring systems. The nitro group could also be transformed to facilitate cyclization cascades. Nevertheless, specific examples and methodologies employing this compound for such purposes have not been reported.

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

The synthesis of nitrogen-containing heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. The presence of both a primary amine and an alcohol functionality in this compound makes it a potential precursor for various heterocyclic systems, such as substituted quinolines, benzodiazepines, or other fused bicyclic structures, through condensation and cyclization reactions. However, peer-reviewed studies detailing these transformations and the resulting heterocyclic products are absent from the current body of scientific literature.

Role in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. A versatile building block with multiple functional groups that can be selectively addressed is highly valuable in DOS. While this compound possesses such characteristics, there are no published reports of its utilization in any DOS campaigns to create compound libraries.

Utilization in Tandem and Cascade Reaction Sequences

Tandem and cascade reactions offer an efficient approach to increasing molecular complexity in a single synthetic operation. The functional group constellation of this compound could potentially enable such reaction sequences. For instance, a reaction initiated at one functional group could trigger a subsequent intramolecular transformation involving another part of the molecule. Despite this potential, no specific tandem or cascade reactions involving this compound have been documented in scientific publications.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about the electronic structure and energetics of 1-(5-(aminomethyl)-2-nitrophenyl)ethanol.

Key insights from these calculations would include the molecule's optimized geometry, detailing bond lengths, bond angles, and dihedral angles. The distribution of electron density can be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability.

Furthermore, quantum chemical calculations can determine various energetic properties. These include the total electronic energy, the heat of formation, and the energies of different conformations. By mapping the potential energy surface, the most stable three-dimensional structure of the molecule can be identified.

Illustrative Data Table: Calculated Electronic Properties of this compound

PropertyCalculated ValueUnits
Total Electronic EnergyValueHartrees
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV
Dipole MomentValueDebye
Heat of FormationValuekcal/mol

Note: The values in this table are illustrative and represent the type of data that would be generated from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities that constantly explore a range of conformations. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD provides a detailed view of the conformational landscape of this compound.

An MD simulation would involve placing the molecule in a simulated environment, such as a solvent like water or ethanol (B145695), and then calculating the forces between atoms and the resulting motions based on classical mechanics. nih.gov These simulations can reveal the preferred conformations of the molecule in solution, the flexibility of different parts of the molecule, and the intramolecular interactions, such as hydrogen bonds, that stabilize certain structures.

For this compound, MD simulations could elucidate how the aminomethyl and ethanol side chains move and interact with the nitrophenyl ring. This exploration of the conformational space is crucial for understanding how the molecule might interact with biological targets or other chemical species.

Illustrative Data Table: Conformational Analysis from Molecular Dynamics

Dihedral AngleAverage Value (degrees)Standard Deviation (degrees)
C-C-O-HValueValue
C-C-N-HValueValue
Ring-C-C-NValueValue

Note: The values in this table are illustrative and represent the type of data that would be generated from molecular dynamics simulations.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a valuable tool for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data to confirm the structure and understand its properties. For this compound, quantum chemical calculations can predict various spectroscopic parameters.

For instance, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These theoretical frequencies can be compared to experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral peaks to specific molecular motions. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in the molecule can be predicted. These calculated shifts are instrumental in interpreting experimental NMR spectra.

Electronic transitions can also be calculated to predict the molecule's ultraviolet-visible (UV-Vis) spectrum. The calculated absorption wavelengths and oscillator strengths can help in understanding the electronic excitations within the molecule.

Illustrative Data Table: Predicted Spectroscopic Data for this compound

Spectroscopic ParameterCalculated ValueExperimental Value
C=O Stretch (IR)Value cm⁻¹Value cm⁻¹
Aromatic C-H Stretch (IR)Value cm⁻¹Value cm⁻¹
¹H NMR (CH-OH)Value ppmValue ppm
¹³C NMR (Aromatic C-NO₂)Value ppmValue ppm
UV-Vis λmaxValue nmValue nm

Note: The values in this table are illustrative and represent the type of data that would be generated and compared with experimental findings.

Computational Modeling of Reaction Pathways and Energy Barriers

Understanding the chemical reactivity of this compound involves studying the mechanisms of its potential reactions. Computational modeling can be used to map out reaction pathways, identify transition states, and calculate the energy barriers associated with these reactions.

For example, the reactivity of the aminomethyl group or the hydroxyl group of the ethanol substituent could be investigated. By modeling the reaction with another chemical species, the step-by-step mechanism can be elucidated. The structures of the transition states, which are the highest energy points along the reaction coordinate, can be calculated. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the rate of the reaction.

These computational studies provide a molecular-level understanding of why certain reactions are favored over others and can predict the products of a chemical transformation.

Illustrative Data Table: Calculated Reaction Energetics

Reaction CoordinateEnergy (kcal/mol)
Reactants0.0
Transition State 1Value
IntermediateValue
Transition State 2Value
ProductsValue

Note: The values in this table are illustrative and represent the energy profile of a hypothetical reaction pathway.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their reactivity or other properties. While a QSAR study would require a dataset of related molecules, the principles can be applied to understand the features of this compound that are important for a particular type of reactivity.

In a hypothetical QSAR study involving this compound, various molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). These descriptors would then be statistically correlated with an observed measure of reactivity for a set of similar compounds.

The resulting QSAR model would be an equation that could predict the reactivity of new, untested compounds based solely on their calculated structural descriptors. For this compound, such a model could predict its reactivity in a particular chemical or biological system.

Illustrative Data Table: Molecular Descriptors for a QSAR Model

CompoundLogPMolecular WeightPolar Surface AreaReactivity (Observed)Reactivity (Predicted)
Compound AValueValueValueValueValue
Compound BValueValueValueValueValue
This compoundValueValueValueN/AValue

Note: The values in this table are illustrative of the data used in a QSAR study.

Emerging Research Frontiers and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of structurally complex molecules like 1-(5-(aminomethyl)-2-nitrophenyl)ethanol often involves multi-step processes that can be optimized for efficiency, safety, and reproducibility. The integration of continuous flow chemistry and automated synthesis platforms represents a significant leap forward.

Detailed Research Findings: Automated platforms, which replace the manual operations of a chemist with robotics and data-driven algorithms, can mitigate bottlenecks in synthesizing and validating new molecular designs. nih.gov These systems modularize common operations such as liquid handling, heating, cooling, purification, and analysis, enabling high-throughput experimentation and reaction optimization. nih.gov For a molecule with a nitro group, which can present safety challenges in batch processing, flow chemistry offers superior heat and mass transfer, allowing for precise control over reaction conditions and minimizing the accumulation of hazardous intermediates.

Future research will likely focus on developing a fully automated, multi-step flow synthesis of this compound. This could involve, for example, the nitration of a phenyl-ethanol precursor, followed by functionalization to introduce the aminomethyl group, all within a closed-loop, computer-controlled system. Bayesian optimization and other machine learning algorithms can be integrated to rapidly identify optimal reaction conditions (e.g., temperature, pressure, catalyst loading, residence time), accelerating the discovery of efficient synthetic routes. nih.gov

ParameterConventional Batch SynthesisAutomated Flow SynthesisPotential Advantage of Flow Synthesis
Safety Potential for thermal runaway with nitro compoundsEnhanced temperature control, small reaction volumesImproved safety profile, especially for exothermic nitration reactions
Reproducibility Subject to human error and variabilityHigh precision via computer-controlled pumps and valvesIncreased consistency and reliability of results
Optimization Time-consuming, one-variable-at-a-time approachRapid, multi-parameter optimization using algorithmsAccelerated development of high-yield pathways nih.gov
Scalability Often requires significant re-engineering"Scaling-out" by running the system for longer periodsMore straightforward transition from laboratory to production scale

Exploration of Photocatalytic and Electrocatalytic Transformations

The inherent electronic properties of the 2-nitrobenzyl moiety and the nitroaromatic system open up avenues for novel photocatalytic and electrocatalytic transformations, offering green and highly selective reaction pathways.

Photocatalytic Transformations: The 2-nitrobenzyl alcohol group is a well-known photolabile protecting group. researchgate.net Upon UV irradiation, it undergoes an intramolecular rearrangement to form a 2-nitroso species, cleaving the C-O bond of the alcohol. researchgate.netresearchgate.net Studies on the parent compound, 1-(2-nitrophenyl)ethanol, show it yields 2-nitroso acetophenone (B1666503) upon irradiation. researchgate.net This photoreactivity can be harnessed for various applications. For instance, this compound could be used as a photo-trigger to release a tethered molecule in a controlled manner or to induce changes in material properties. Future research could explore the precise quantum yields and reaction mechanisms for this specific compound and its derivatives, potentially using time-resolved infrared spectroscopy to study the transient aci-nitro intermediates. researchgate.net

Electrocatalytic Transformations: The electrocatalytic reduction of nitroaromatic compounds to their corresponding anilines is a highly attractive green alternative to traditional chemical methods that often use stoichiometric metal reductants and produce significant waste. acs.org This transformation can be achieved with high selectivity and efficiency using various electrode materials. acs.orgresearchgate.net Recent studies have shown that spinel oxides like CuCo₂O₄ can serve as efficient and stable cathodes for the electrocatalytic hydrogenation of nitroaromatics in aqueous solutions at ambient temperature and pressure. acs.org Polyoxometalates can also act as redox mediators, accepting electrons from a cathode and then reducing the nitroarene in solution, which can prevent undesirable side reactions. acs.org

Applying this to this compound, future work would involve its selective electrocatalytic reduction to 1-(2-amino-5-(aminomethyl)phenyl)ethanol. This diamino-alcohol derivative would be a valuable building block for pharmaceuticals and polymers. Research would focus on optimizing electrode materials, electrolytes, and cell potentials to maximize Faradaic efficiency and yield for this specific substrate.

TransformationCatalyst/MediatorSubstrate GroupProduct GroupKey AdvantageSupporting Research
Photocleavage UV Light (e.g., 366 nm)2-Nitrobenzyl ethanol (B145695)2-Nitroso acetophenone derivativeSpatially and temporally controlled bond cleavage researchgate.net, umass.edu
Electrocatalytic Reduction CuCo₂O₄ Spinel CathodeNitro groupAmino groupAvoids harsh chemical reductants; uses water as a hydrogen source acs.org
Electrocatalytic Reduction Polyoxometalate MediatorNitro groupAmino groupHigh selectivity, shuts down direct electrochemical side reactions acs.org

Development of Sustainable Biocatalytic Routes

The synthesis of single-enantiomer chiral alcohols and amines is of paramount importance in the pharmaceutical industry. mdpi.com Biocatalysis, using enzymes to perform chemical transformations, offers a highly sustainable and selective route to such molecules, operating under mild conditions with exceptional stereocontrol. mdpi.comrsc.org

Detailed Research Findings: The structure of this compound contains a chiral secondary alcohol, making it an ideal target for biocatalytic synthesis. The key step would be the asymmetric reduction of the corresponding prochiral ketone, 1-(5-(aminomethyl)-2-nitrophenyl)ketone. A wide range of enzymes, particularly engineered amine dehydrogenases (AmDHs) and other alcohol dehydrogenases, have been successfully employed for the stereoselective reduction of ketones to chiral alcohols. nih.gov These enzymes often exhibit extremely high enantioselectivity (>99% e.e.). nih.gov

Furthermore, multi-enzyme cascade reactions can be designed for more complex syntheses. nih.govresearchgate.net For instance, a transaminase could be used to introduce an amino group, while a dehydrogenase reduces a ketone. Researchers have successfully assembled de novo metabolic pathways using combinations of transketolases and transaminases to produce chiral amino alcohols. nih.govresearchgate.net Future research on this compound would involve screening enzyme libraries to find a suitable dehydrogenase for the asymmetric reduction of its ketone precursor. Protein engineering could then be used to fine-tune the enzyme's activity, stability, and substrate specificity.

Enzyme ClassReaction TypeTarget MoietyPotential OutcomeSupporting Research
Alcohol Dehydrogenase (ADH) Asymmetric ReductionKetone precursorChiral (R)- or (S)-ethanolHigh enantiomeric excess (>99% e.e.) mdpi.com
Amine Dehydrogenase (AmDH) Reductive Aminationα-hydroxy ketoneChiral amino alcoholOne-step synthesis with high stereoselectivity nih.gov
Transaminase (TAm) AminationKetoneAmineCan be used in cascade reactions for amino alcohol synthesis nih.govresearchgate.net

Design of Novel Functionalized Materials through Covalent Integration

The trifunctional nature of this compound (amine, alcohol, photoreactive nitro group) makes it a prime candidate for covalent integration into functional materials, such as polymers, hydrogels, or surface coatings.

Detailed Research Findings: The primary amine and secondary alcohol groups can serve as handles for polymerization or for grafting the molecule onto a polymer backbone or surface. The o-nitrobenzyl group, meanwhile, acts as a latent functional moiety that can be activated by light. Researchers have utilized o-nitrobenzyl alcohol derivatives for the light-triggered assembly of nanoparticles and for creating photo-cleavable polymer networks. umass.edu For example, an amphiphilic block copolymer containing o-nitrobenzyl methacrylate (B99206) was shown to disassemble its micelles upon UV irradiation due to the cleavage of the ester and the formation of a more hydrophilic polymer block. umass.edu

Future applications could involve integrating this compound into a polymer matrix. The material's properties, such as hydrophilicity, solubility, or cross-linking density, could then be altered on demand by exposing it to UV light, which would cleave the benzylic alcohol C-O bond. umass.edu This could be used to create photo-degradable hydrogels for controlled drug release or "smart" surfaces that change their cell-adhesive properties in response to a light stimulus. The amine group also provides a site for further functionalization, for example, in photo-triggered crosslinking reactions. rsc.org

Computational Design of Next-Generation Reaction Pathways

Computational chemistry and machine learning are becoming indispensable tools for predicting reaction outcomes, elucidating complex mechanisms, and designing novel, efficient synthetic routes from the ground up. nih.govnih.gov

Detailed Research Findings: For a molecule like this compound, computational methods can be applied across its entire lifecycle.

Reaction Mechanism Elucidation: Quantum mechanical methods like Density Functional Theory (DFT) can be used to model the transition states and reaction energy profiles for the photocatalytic cleavage of the nitrobenzyl group or the electrocatalytic reduction of the nitro group. acs.orgethz.ch This provides fundamental insights that can guide the design of more efficient catalysts and reaction conditions.

Biocatalyst Design: Computational enzyme modeling can simulate the docking of the ketone precursor into the active site of various dehydrogenases. nih.gov This allows for the in silico screening of enzymes and can guide protein engineering efforts to create variants with enhanced activity and selectivity for this specific substrate.

Synthesis Pathway Prediction: Machine learning models, trained on vast databases of chemical reactions, can predict retrosynthetic pathways. nih.gov A hybrid approach combining machine learning with quantum mechanical calculations (e.g., GFN-xTB) can be used to design and rank synthetic routes based not only on predicted yield but also on green chemistry metrics like atom economy and E-factor. policyrj.com

Future research will leverage these computational tools to design next-generation pathways for synthesizing and utilizing this compound. This could involve the discovery of entirely new catalytic systems or the design of multi-step, one-pot reactions that are computationally optimized for maximum efficiency and sustainability. nih.govpolicyrj.com

Q & A

Q. What novel derivatives could enhance its application in medicinal chemistry?

  • Design : Introduce triazole rings via click chemistry (azide-alkyne cycloaddition) to improve pharmacokinetics. Example: 1-(5-(Aminomethyl)-2-nitrophenyl)-2-(1,2,3-triazol-4-yl)ethanol .
  • Validation : Screen derivatives against kinase targets (e.g., EGFR) using SPR binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-(Aminomethyl)-2-nitrophenyl)ethanol
Reactant of Route 2
1-(5-(Aminomethyl)-2-nitrophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.